Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-
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Overview
Description
Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- is a complex organic compound characterized by the presence of a pyridine ring substituted with a phenylethyl group and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to introduce the phenylethyl group onto the pyridine ring. The trifluoromethyl groups are often introduced via radical trifluoromethylation reactions, which involve the use of trifluoromethyl radicals generated from precursors like trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups onto the pyridine ring .
Scientific Research Applications
Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds also contain trifluoromethyl groups and have been studied for their antimicrobial properties.
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethyl-pyridine structure and are used in agrochemicals and pharmaceuticals.
Uniqueness
Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
650605-32-6 |
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Molecular Formula |
C21H15F6N |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]pyridine |
InChI |
InChI=1S/C21H15F6N/c22-20(23,24)17-11-16(12-18(13-17)21(25,26)27)19(15-4-2-1-3-5-15)10-14-6-8-28-9-7-14/h1-9,11-13,19H,10H2/t19-/m0/s1 |
InChI Key |
AGHBSWRAYJVYHY-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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